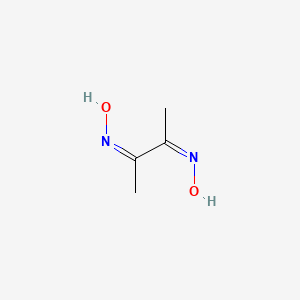
Glyoxime, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylglyoxime is a chemical compound with the molecular formula C₄H₈N₂O₂. It is a white, crystalline powder that is soluble in methanol and sodium hydroxide solution but insoluble in water . Dimethylglyoxime is widely used in analytical chemistry, particularly for the detection and analysis of nickel and other metals . Its unique chemical properties make it an invaluable tool for chemists and researchers .
Vorbereitungsmethoden
Dimethylglyoxime can be synthesized from diacetyl monoxime, which is obtained by the reaction of diacetyl with hydroxylamine . The key transformation involves treating diacetyl monoxime with an additional quantity of hydroxylamine in the presence of an acidic catalyst . This reaction leads to the formation of dimethylglyoxime in a crystalline form, which can be purified by recrystallization from hot water . Industrial production methods typically follow similar synthetic routes but on a larger scale .
Analyse Chemischer Reaktionen
Dimethylglyoxime undergoes several types of chemical reactions, including complexation, precipitation, and substitution reactions . One of the most notable reactions is its ability to form a red precipitate with nickel ions, which is used for the qualitative and quantitative determination of nickel . The reaction can be represented as follows: [ \text{Ni}^{2+} + 2\text{C}_4\text{H}_8\text{N}_2\text{O}_2 \rightarrow \text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2 \downarrow (\text{red precipitate}) + 2\text{H}^+ ] Dimethylglyoxime also reacts with ferrous sulfate and ammonium hydroxide to form a complex compound of iron and ammonium sulfate .
Wissenschaftliche Forschungsanwendungen
Dimethylglyoxime has a wide range of applications in scientific research. In analytical chemistry, it is used as a selective precipitating reagent, detecting reagent, and photometric reagent for nickel, palladium, platinum, and other metal ions . It is also used in the separation of palladium from tin, gold, rhodium, and iridium . In organic synthesis, dimethylglyoxime serves as an efficient ligand for copper-catalyzed hydroxylation of aryl halides . Additionally, it is used in the preparation of hybrid catalysts for the synthesis of various organic compounds .
Wirkmechanismus
The mechanism of action of dimethylglyoxime involves its ability to form stable complexes with metal ions . The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms . This complexation process is highly specific and selective, allowing for the precise detection and quantification of metal ions in various samples . The formation of these complexes can also facilitate the separation and purification of metals from mixtures .
Vergleich Mit ähnlichen Verbindungen
Dimethylglyoxime is unique in its high specificity for nickel ions, which sets it apart from other similar compounds . Some related compounds include hydroxylamine and salicylaldoxime, which also form complexes with metal ions but lack the same level of specificity and stability as dimethylglyoxime . Other diketones, such as benzil, can also be used to prepare related ligands, but they do not offer the same versatility and effectiveness in analytical applications .
Eigenschaften
CAS-Nummer |
464921-38-8 |
|---|---|
Molekularformel |
C4H8N2O2 |
Molekulargewicht |
116.12 g/mol |
IUPAC-Name |
(NZ)-N-[(3Z)-3-hydroxyiminobutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C4H8N2O2/c1-3(5-7)4(2)6-8/h7-8H,1-2H3/b5-3-,6-4- |
InChI-Schlüssel |
JGUQDUKBUKFFRO-GLIMQPGKSA-N |
Isomerische SMILES |
C/C(=N/O)/C(=N\O)/C |
Kanonische SMILES |
CC(=NO)C(=NO)C |
Physikalische Beschreibung |
Crystals soluble in ethanol and slightly soluble in water; [Sax] White powder; [MSDSonline] |
Dampfdruck |
0.00069 [mmHg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



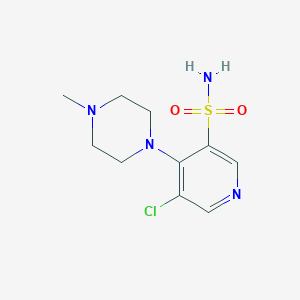
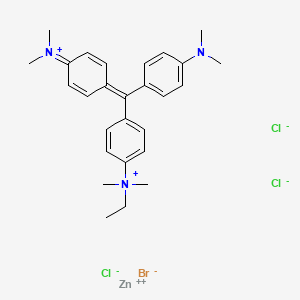
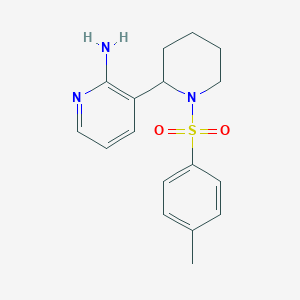
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)


![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)
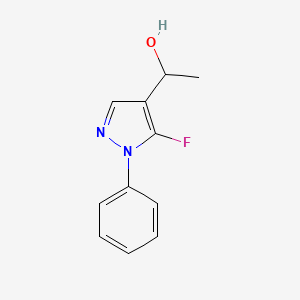
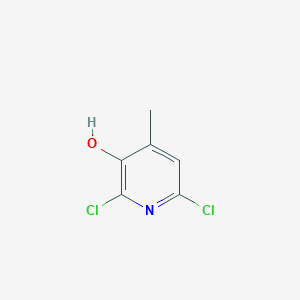
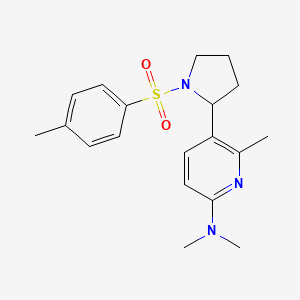
![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)
